molecular formula C13H22O2 B14481530 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol CAS No. 66465-77-8

5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol

Cat. No.: B14481530
CAS No.: 66465-77-8
M. Wt: 210.31 g/mol
InChI Key: ARRVNHZYNBLMGD-UHFFFAOYSA-N
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Description

5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C13H22O2 It is known for its unique structure, which includes a hydroxybutylidene group attached to a trimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a hydroxybutylidene reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize advanced techniques such as high-resolution gas chromatography and mass spectrometry to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol involves its interaction with molecular targets within cells. The compound can form adducts with DNA and proteins, leading to various biological effects . These interactions are often mediated by the formation of Schiff bases and other reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

66465-77-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

5-(3-hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C13H22O2/c1-9-5-8-12(15)13(3,4)11(9)7-6-10(2)14/h5,7,10,12,14-15H,6,8H2,1-4H3

InChI Key

ARRVNHZYNBLMGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1=CCC(C)O)(C)C)O

Origin of Product

United States

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